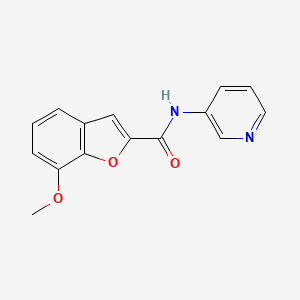
7-méthoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Benzofuran compounds have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzofuran compounds have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can induce apoptosis, a programmed cell death mechanism, by activating specific apoptotic pathways. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways that promote cell growth and survival. Additionally, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased benefits .
Metabolic Pathways
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the levels of specific metabolites. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair .
Transport and Distribution
The transport and distribution of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can be transported into cells via specific membrane transporters, and it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Méthodes De Préparation
The synthesis of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the benzofuran ring.
Attachment of the pyridin-3-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Formation of the carboxamide group: This step involves the reaction of the carboxylic acid derivative with an amine to form the carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential therapeutic applications.
The uniqueness of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
7-methoxy-N-pyridin-3-yl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-12-6-2-4-10-8-13(20-14(10)12)15(18)17-11-5-3-7-16-9-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFYDGRONBEXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)
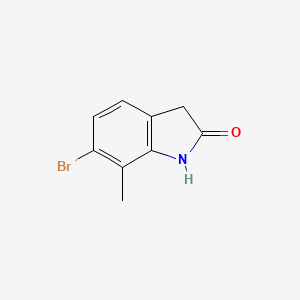
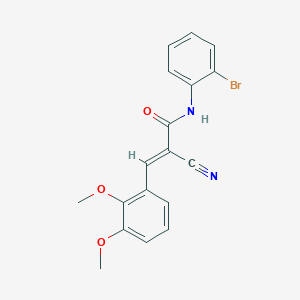
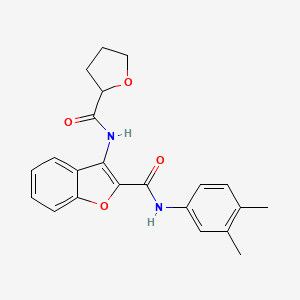
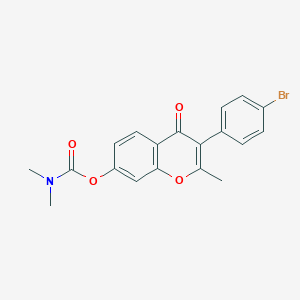
![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)
![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)

![1-(1,3-benzothiazol-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2589112.png)
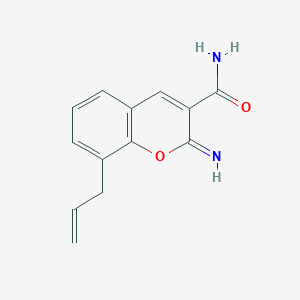
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2589114.png)
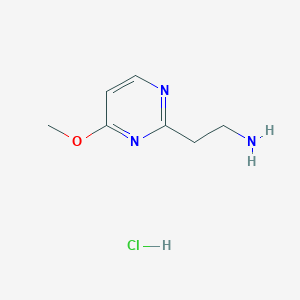
![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)
